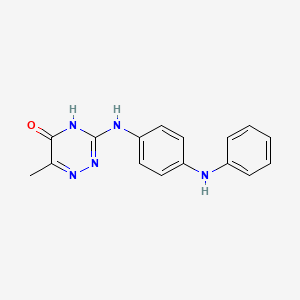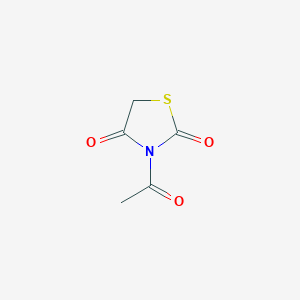
2,4-Thiazolidinedione, 3-acetyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedione, 3-acetyl-(9CI) is a chemical compound with the molecular formula C5H5NO3S and a molecular weight of 159.1631 . It belongs to the thiazolidinedione class of compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
The synthesis of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves several synthetic routes and reaction conditions. One common method is the aldol condensation reaction, which is promoted by ultrasound . This method involves the reaction of 2,4-thiazolidinedione with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product .
化学反应分析
2,4-Thiazolidinedione, 3-acetyl-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) catalyst, and various oxidizing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of 2,4-Thiazolidinedione, 3-acetyl-(9CI) using hydrogen gas and Pd/C catalyst can yield different derivatives with potential biological activities .
科学研究应用
2,4-Thiazolidinedione, 3-acetyl-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been investigated for its antihyperglycemic activity and its role as a peroxisome proliferator-activated receptor (PPAR) activator . Additionally, it has applications in the synthesis of drugs for the treatment of diabetes and other metabolic disorders . In industry, it is used in the production of various chemical intermediates and as a reagent in organic synthesis .
作用机制
The mechanism of action of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves its role as a PPAR activator . PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism . By activating PPARγ, 2,4-Thiazolidinedione, 3-acetyl-(9CI) can improve insulin sensitivity and reduce blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders .
相似化合物的比较
2,4-Thiazolidinedione, 3-acetyl-(9CI) can be compared with other similar compounds such as thiazolidinedione, pioglitazone, and rosiglitazone . These compounds also belong to the thiazolidinedione class and share similar mechanisms of action as PPAR activators . Other similar compounds include troglitazone and ciglitazone, which have been studied for their antidiabetic and anti-inflammatory properties .
属性
分子式 |
C5H5NO3S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC 名称 |
3-acetyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H5NO3S/c1-3(7)6-4(8)2-10-5(6)9/h2H2,1H3 |
InChI 键 |
OXGDQAFJTNUXQX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(=O)CSC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
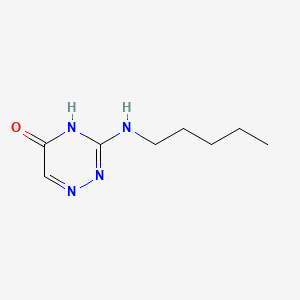
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
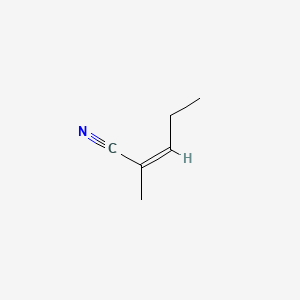
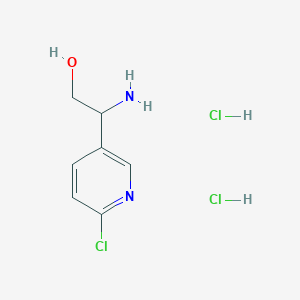
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
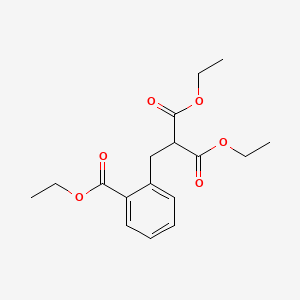

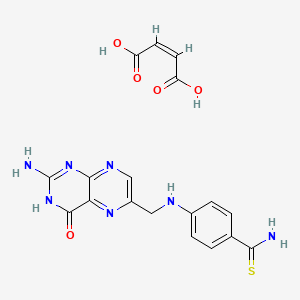
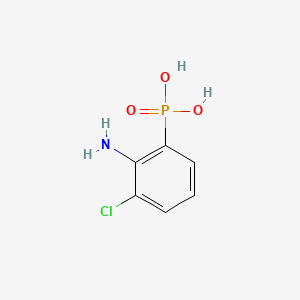
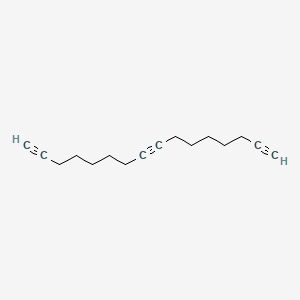
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
